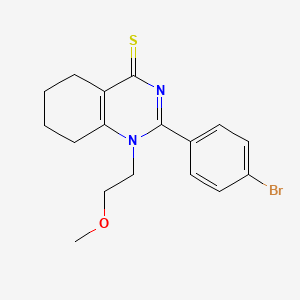![molecular formula C10H17ClO4S B2723773 (1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride CAS No. 2155852-98-3](/img/structure/B2723773.png)
(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride” is a chemical with the CAS Number: 2155852-98-3 . It has a molecular weight of 268.76 . The IUPAC name for this compound is (1,9-dioxaspiro [5.5]undecan-4-yl)methanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17ClO4S/c11-16(12,13)8-9-1-4-15-10(7-9)2-5-14-6-3-10/h9H,1-8H2 . This code can be used to generate the molecular structure of the compound.Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis Methods
The crystal structure and biological activity of a related compound, (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, were investigated, showing that the 1,3-dioxane ring exhibits a chair conformation and forms a one-dimensional chain structure through hydrogen bonding interactions. This study provides insights into the structural characteristics of spirocyclic compounds, which may be relevant to the synthesis and application of "(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride" in various fields, including materials science and pharmacology (Lin Yuan et al., 2017).
A study on 2-(1,3-Dioxan-2-yl)ethylsulfonyl group highlights a new protecting and activating group for amine synthesis, showcasing the versatility of sulfonating agents in facilitating chemical reactions. This research underscores the potential utility of sulfonyl chloride derivatives, such as "(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride," in synthetic chemistry for activating or protecting functional groups during compound synthesis (Izumi Sakamoto et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
1,9-dioxaspiro[5.5]undecan-4-ylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO4S/c11-16(12,13)8-9-1-4-15-10(7-9)2-5-14-6-3-10/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFOPHPFOCMRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(4-fluoro-2-methylanilino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-buten-1-one](/img/structure/B2723692.png)
![(2Z)-4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]but-2-enoic acid](/img/structure/B2723693.png)
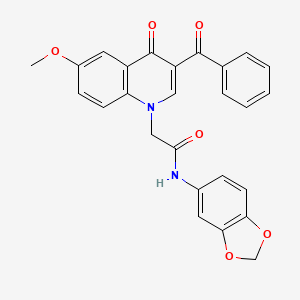
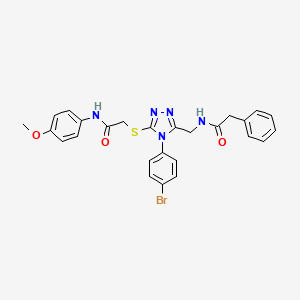
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbutanamide](/img/structure/B2723697.png)
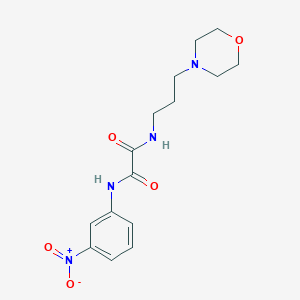
![1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-(pyrrolidin-1-yl)ethanone](/img/structure/B2723701.png)
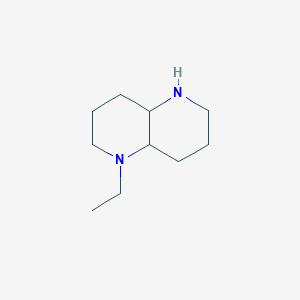
![methyl 2-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2723707.png)
![6-ethyl 3-methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2723709.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2723710.png)
![N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2723711.png)

